molecular formula C9H10N2OS B15135328 6-Ethoxy-1,6-dihydrobenzimidazole-2-thione

6-Ethoxy-1,6-dihydrobenzimidazole-2-thione

Cat. No.: B15135328
M. Wt: 194.26 g/mol
InChI Key: LAPSFRWDSYTQJD-UHFFFAOYSA-N
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Description

6-Ethoxy-1,6-dihydrobenzimidazole-2-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-1,6-dihydrobenzimidazole-2-thione typically involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with appropriate reagents under controlled conditions. One common method includes the alkylation of 6-ethoxy-2-mercaptobenzothiazole with ethyl chloroacetate, followed by hydrazinolysis and cyclization with carbon disulfide . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-1,6-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

6-Ethoxy-1,6-dihydrobenzimidazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethoxy-1,6-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-2-mercaptobenzothiazole
  • 2-Amino-6-ethoxybenzothiazole
  • 6-Ethoxy-2-benzothiazolethiol

Uniqueness

6-Ethoxy-1,6-dihydrobenzimidazole-2-thione is unique due to its specific structure, which combines the benzimidazole ring with an ethoxy group and a thione group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

6-ethoxy-1,6-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)11-9(13)10-7/h3-6H,2H2,1H3,(H,11,13)

InChI Key

LAPSFRWDSYTQJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1C=CC2=NC(=S)NC2=C1

Origin of Product

United States

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